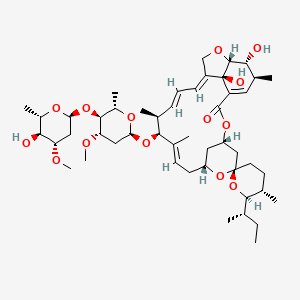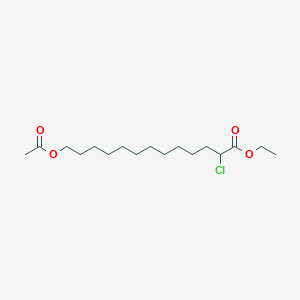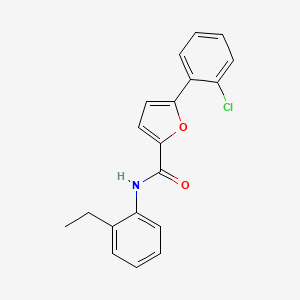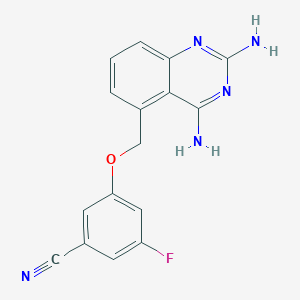
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile is a complex organic compound that features a quinazoline core, a fluorobenzonitrile moiety, and two amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines.
Attachment of the Fluorobenzonitrile Moiety: This step often involves nucleophilic substitution reactions where a fluorobenzonitrile derivative reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted quinazoline derivatives.
科学研究应用
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of 3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzonitrile moiety can enhance binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- 3-((2,4-Diaminoquinazolin-5-yl)methoxy)benzenesulfonic acid
- 3-((2,4-Diaminoquinazolin-5-yl)methoxy)benzenesulfonamide
Uniqueness
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which can impart distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
属性
分子式 |
C16H12FN5O |
|---|---|
分子量 |
309.30 g/mol |
IUPAC 名称 |
3-[(2,4-diaminoquinazolin-5-yl)methoxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C16H12FN5O/c17-11-4-9(7-18)5-12(6-11)23-8-10-2-1-3-13-14(10)15(19)22-16(20)21-13/h1-6H,8H2,(H4,19,20,21,22) |
InChI 键 |
QSISRBIBWYHJGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=C(N=C2N)N)COC3=CC(=CC(=C3)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


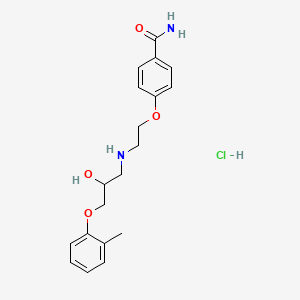



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)


![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)
